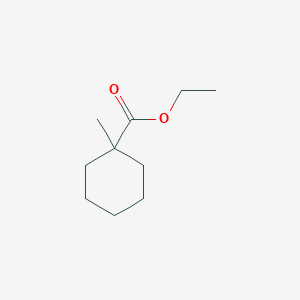

Ethyl 1-methylcyclohexane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-methylcyclohexane-1-carboxylate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, and they often have distinctive odors and are used in a variety of chemical synthesis processes. While the specific compound this compound is not directly mentioned in the provided papers, related compounds and their synthesis, structure, and reactions are discussed, which can provide insights into the analysis of this compound.

Synthesis Analysis

The synthesis of related cyclohexane carboxylate esters is described in several papers. For instance, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was achieved through a three-component condensation reaction . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl compound and ammonium acetate . These methods suggest that the synthesis of this compound could potentially be carried out through analogous multi-component condensation or substitution reactions.

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylate derivatives has been studied using various spectroscopic techniques. For example, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate utilized 1H, 13C, and 2D NMR spectroscopy to establish its conformational behavior . This suggests that similar NMR techniques could be applied to this compound to determine its molecular conformation and configuration.

Chemical Reactions Analysis

The reactivity of cyclohexane carboxylate esters can be inferred from the oxidation and cyclization reactions described in the papers. For instance, ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates undergo oxidation by dimethyl sulphoxide to yield different products depending on the isomer . This indicates that this compound could also be susceptible to oxidation reactions, potentially leading to the formation of ketones or alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylate esters can be diverse. The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined by X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . This suggests that this compound could also crystallize in a well-defined structure, which could be elucidated using similar crystallographic techniques. Additionally, the presence of intramolecular hydrogen bonds and other non-covalent interactions can influence the melting points, solubility, and other physical properties of these compounds.

Safety and Hazards

Wirkmechanismus

Mode of Action

It can be inferred from its structure that it might undergo e1 elimination . This process begins with the departure of a leaving group and formation of a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .

Biochemical Pathways

Based on its potential e1 elimination mechanism, it could be involved in various biochemical pathways where such reactions are prevalent .

Eigenschaften

IUPAC Name |

ethyl 1-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFNWTAAWUHDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)

![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)

![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)